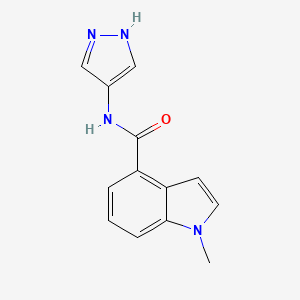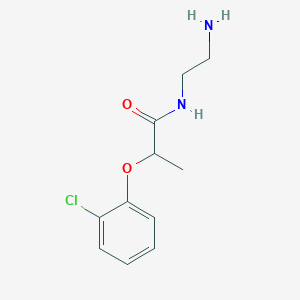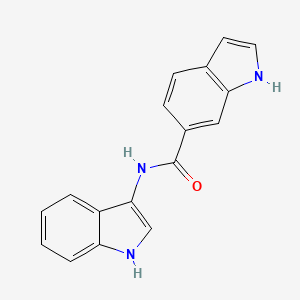
1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide, also known as MPI-0479605, is a small-molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been found to have promising effects in various scientific research studies, and its mechanism of action has been investigated in detail.
Mecanismo De Acción
1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide works by binding to a specific site on the TBK1 protein, thereby inhibiting its activity. This leads to a reduction in the production of pro-inflammatory cytokines and other immune-related molecules, which can help to alleviate the symptoms of various diseases. Additionally, this compound has been found to have anti-tumor effects, potentially by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in laboratory experiments. For example, it has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the development of various inflammatory diseases. Additionally, this compound has been found to induce cell death in cancer cells, potentially by disrupting the normal functioning of the cell cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide is its specificity for the TBK1 protein, which allows for targeted inhibition of this pathway without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are numerous future directions for research on 1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide and its potential therapeutic applications. One area of interest is the development of more potent analogs of this compound, which may have greater efficacy in the treatment of various diseases. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in clinical trials, in order to determine its potential as a therapeutic agent. Finally, research on the mechanism of action of this compound may lead to the identification of new targets for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide involves several steps, including the reaction of 4-bromoindole with 1-methyl-1H-pyrazole-4-carboxamide, followed by the addition of various reagents and solvents. This process has been optimized for maximum yield and purity, and has been used in numerous laboratory experiments.
Aplicaciones Científicas De Investigación
1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have promising effects in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In particular, this compound has been shown to inhibit the activity of a protein called TBK1, which is involved in the regulation of immune responses and cell growth.
Propiedades
IUPAC Name |
1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-17-6-5-10-11(3-2-4-12(10)17)13(18)16-9-7-14-15-8-9/h2-8H,1H3,(H,14,15)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVFVQOJNIFPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B6641866.png)

![2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid](/img/structure/B6641881.png)
![4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B6641900.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641909.png)
![(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B6641910.png)
![(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B6641913.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641920.png)
![(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B6641928.png)
![5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione](/img/structure/B6641931.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B6641932.png)


![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)